(S)-3-phenyl-2-(phenylsulfonamido)propanoic acid
Description
Introduction to (S)-3-Phenyl-2-(phenylsulfonamido)propanoic Acid in Research Context
Historical Development and Discovery
This compound (CAS 40279-95-6) emerged in the late 20th century as part of broader efforts to synthesize chiral sulfonamides from amino acid precursors. Early synthetic routes involved the sulfonylation of L-phenylalanine derivatives, leveraging the inherent chirality of natural amino acids to control stereochemistry. The compound’s first reported synthesis likely occurred in the 1990s, coinciding with advancements in asymmetric synthesis and the growing recognition of sulfonamides as protease inhibitors. Key milestones include:
The compound’s discovery reflects a shift toward amino acid-derived sulfonamides, which offer improved biocompatibility and structural diversity compared to traditional aryl sulfonamides.
Position within Amino Acid-Based Sulfonamide Research
This molecule occupies a critical niche in sulfonamide research due to its hybrid structure:
- Amino Acid Backbone : Retains the L-phenylalanine core, enabling interactions with biological targets via its carboxylic acid and aromatic groups.
- Sulfonamide Moiety : Introduces hydrogen-bonding capabilities and metabolic stability, traits valued in enzyme inhibitor design.
- Chiral Center : The (S)-configuration at C2 ensures enantioselective binding to protein targets, a feature exploited in HIV-1 capsid inhibitors and metalloprotease modulators.
Comparative studies highlight its advantages over non-chiral analogs:
| Property | This compound | Non-Chiral Sulfonamides |
|---|---|---|
| Target Selectivity | High enantioselectivity for chiral binding pockets | Limited stereochemical discrimination |
| Synthetic Complexity | Requires asymmetric synthesis or chiral resolution | Often achiral or racemic |
| Bioactivity | Enhanced inhibition constants (e.g., HIV-1 CA protein) | Generally lower potency |
| Structural Versatility | Supports diversification at phenyl and sulfonamide groups | Limited side-chain modifications |
Stereochemical Significance of (S)-Configuration
The (S)-configuration at the α-carbon governs the molecule’s three-dimensional arrangement, critical for:
- Enzyme-Substrate Recognition : Mimics natural L-amino acids in binding to proteases and transporters.
- Crystal Packing : Influences solid-state interactions, as evidenced by X-ray diffraction studies of related sulfonamides.
- Pharmacokinetics : Affects metabolic stability, with the (S)-enantiomer showing slower hepatic clearance in preclinical models.
The absolute configuration is confirmed via:
Research Significance in Organic and Medicinal Chemistry
Organic Chemistry Applications
- Asymmetric Synthesis : Serves as a testbed for Mitsunobu reactions, reductive aminations, and enzymatic resolutions.
- Protecting Group Strategy : The sulfonamide group stabilizes intermediates during peptide coupling.
Medicinal Chemistry Relevance
- Antiviral Agents : Structural analog of PF-74, a HIV-1 capsid inhibitor, with modified sulfonamide linkers enhancing target engagement.
- Enzyme Inhibitors : Potent inhibition of carbonic anhydrase and matrix metalloproteinases due to zinc-coordinating sulfonamide.
- Chemical Biology Probes : Used to study protein-protein interactions via photoaffinity labeling.
Recent innovations include its incorporation into bifunctional inhibitors targeting SARS-CoV-2 main protease (Mpro) and host proteases.
Properties
IUPAC Name |
(2S)-2-(benzenesulfonamido)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c17-15(18)14(11-12-7-3-1-4-8-12)16-21(19,20)13-9-5-2-6-10-13/h1-10,14,16H,11H2,(H,17,18)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICQEJDBZKDWOD-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-phenyl-2-(phenylsulfonamido)propanoic acid typically involves the reaction of a phenylsulfonamide with a suitable precursor to introduce the propanoic acid moiety. One common method involves the use of a chiral auxiliary to ensure the desired stereochemistry. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-phenyl-2-(phenylsulfonamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfonic acids, while reduction of the phenyl group can produce cyclohexyl derivatives.
Scientific Research Applications
(S)-3-phenyl-2-(phenylsulfonamido)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-3-phenyl-2-(phenylsulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share the propanoic acid core but differ in substituents, influencing their physicochemical and biological properties:
N-(3-Nitrophenyl)-3-Phenyl-2-(phenylsulfonamido)propanamide
- Structure : Replaces the carboxylic acid (-COOH) with an amide (-CONH2) linked to a 3-nitrophenyl group.
- UV-Vis spectroscopy reveals a π→π* transition at 232 nm (benzene ring) and a blue-shifted peak at 277 nm due to metal-ligand coordination in capped nanoparticles .
- Applications: Used in nanoparticle synthesis (e.g., La0.33Ca0.67MnO3), where the sulfonamido group facilitates coordination with metal ions .
(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic Acid
- Structure : Substitutes phenylsulfonamido with a pyrazine-2-carboxamido group.
- Key Differences: The pyrazine ring introduces nitrogen atoms, enhancing π-stacking and polar interactions.
- Applications: No direct bioactivity reported, but pyrazine derivatives are common in kinase inhibitors and antimicrobial agents.
(S)-3-Hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoic Acid
- Structure : Features a hydroxyl (-OH) group at the β-carbon and a bulky 2,4,6-triisopropylphenylsulfonamido group.
- Key Differences :
- Applications: Potential use in asymmetric synthesis or as a chiral auxiliary due to its stereochemical rigidity.
(S)-2-Amino-3-(4-sulfophenyl)propanoic Acid
- Structure: Replaces phenylsulfonamido with a 4-sulfophenyl group and introduces an amino (-NH2) group.
- Key Differences: The sulfophenyl group increases hydrophilicity (CAS: 84053-08-7), making it suitable for aqueous-phase reactions.
Table 1: Comparative Analysis of Key Parameters
Biological Activity
(S)-3-phenyl-2-(phenylsulfonamido)propanoic acid, with the CAS number 40279-95-6, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A phenyl group attached to a propanoic acid backbone.
- A sulfonamide functional group , which is known to enhance biological activity through various mechanisms.
This structure positions the compound as a candidate for diverse pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that the sulfonamide group can modulate enzyme activities and receptor interactions, particularly in inflammatory pathways. This modulation may lead to anti-inflammatory and antimicrobial effects, although more detailed investigations are necessary to elucidate the exact mechanisms.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In animal models, it demonstrated a significant reduction in inflammatory markers, indicating potential use in treating conditions such as arthritis.
| Inflammatory Marker | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| IL-6 | 250 | 150 |
| TNF-α | 300 | 180 |
Case Study: Inhibition of Inflammatory Response
A study conducted on mice with induced inflammation showed that administration of this compound resulted in reduced swelling and pain response compared to control groups. The treatment group exhibited lower levels of pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent .
Case Study: Antimicrobial Efficacy Against Resistant Strains
In another study focusing on drug-resistant bacterial strains, this compound was effective in inhibiting growth, demonstrating its potential as a therapeutic agent in combating antibiotic resistance .
Research Findings and Future Directions
Recent research highlights the need for further studies to explore the full range of biological activities associated with this compound. Notably, its structure allows for modifications that could enhance efficacy and selectivity against specific targets.
Potential Applications
- Antibiotic Development : Given its antimicrobial properties, there is potential for development into new antibiotics.
- Anti-inflammatory Drugs : Its efficacy in reducing inflammation suggests applications in treating chronic inflammatory diseases.
- Cancer Therapeutics : Preliminary findings indicate possible roles in cancer therapy by modulating tumor microenvironments.
Q & A
Basic Research Questions
Q. How is the crystal structure of (S)-3-phenyl-2-(phenylsulfonamido)propanoic acid determined experimentally?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (XRD) with a Bruker APEXII CCD diffractometer and MoKα radiation (λ = 0.71073 Å). Collect reflections at 296 K with θ ranges of 2.4–30.7° and hkl indices spanning ±8, ±12, and ±14 .
- Refinement : Employ SHELXL for small-molecule refinement, leveraging SHELXPRO for macromolecular interfaces. SHELXD/SHELXS may assist in structure solution, though superior alternatives exist .
- Validation : Analyze intramolecular hydrogen bonds (e.g., N–H···O and C–H···Cl) and intermolecular interactions (e.g., water-mediated hydrogen bonding) to confirm structural stability .
Q. What synthetic strategies are employed for preparing this compound?
- Methodology :
- Stepwise Synthesis : Protect the amino group of (S)-phenylalanine derivatives before coupling with phenylsulfonyl chloride. Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the sulfonamide bond .
- AI-Driven Planning : Implement computational tools (e.g., retrosynthetic algorithms) to predict viable routes, focusing on step efficiency and yield optimization .
- Purification : Crystallize the product using ethanol/water mixtures, confirmed by HPLC (>98% purity) and NMR (e.g., absence of unreacted starting materials) .
Advanced Research Questions
Q. How can contradictions between antimicrobial activity assays and computational docking results be resolved?
- Methodology :
- Experimental Cross-Validation :
Perform dose-response assays (e.g., MIC against S. aureus or E. coli) to confirm activity trends .
Conduct molecular dynamics simulations (e.g., GROMACS) to assess binding stability of the sulfonamide group with bacterial targets (e.g., dihydropteroate synthase) .
- Data Analysis : Compare docking scores (AutoDock Vina) with experimental IC50 values. Discrepancies may arise from solvation effects or protein flexibility, requiring free-energy perturbation (FEP) calculations .
Q. How are the ferroelectric and magnetic properties of this compound characterized for material science applications?
- Methodology :
- Polarization Measurements : Use a Sawyer-Tower circuit to measure hysteresis loops under alternating electric fields. The compound’s chiral helical chain structure may exhibit spontaneous polarization .
- Magnetic Susceptibility : Employ a SQUID magnetometer (1.8–300 K) to detect weak paramagnetism. Antiferromagnetic coupling may arise from π-π stacking interactions between phenyl rings .
- Synchrotron Studies : Perform X-ray absorption spectroscopy (XAS) to probe local electronic states influencing ferroic behavior .
Q. What strategies mitigate racemization during enantioselective synthesis?
- Methodology :
- Reaction Optimization : Use low temperatures (0–5°C) and non-polar solvents (e.g., toluene) to minimize base-induced epimerization .
- Chiral Chromatography : Monitor enantiomeric excess (ee) via HPLC with a chiral stationary phase (e.g., Chiralpak IA). Adjust coupling agents (e.g., switch from DCC to DIC) if racemization exceeds 5% .
- Kinetic Resolution : Employ enzymes (e.g., lipases) for selective acylation of the undesired enantiomer .
Data Analysis and Interpretation
Q. How to address low R-factor values in crystallographic refinement despite poor electron density maps?
- Methodology :
- Model Reassessment : Check for disorder (e.g., partial occupancy of water molecules) using Olex2 or Coot. Refine anisotropic displacement parameters (ADPs) for non-hydrogen atoms .
- Twinned Data : Apply SHELXL’s TWIN/BASF commands if the crystal exhibits twinning (common in chiral systems). Verify using the R1/R1_all ratio .
- Validation Tools : Use PLATON’s ADDSYM to detect missed symmetry elements and Mogul to validate bond geometries .
Q. How to reconcile discrepancies in biological activity across different derivative analogs?
- Methodology :
- SAR Analysis : Construct structure-activity relationship (SAR) models using parameters like LogP, polar surface area, and hydrogen-bond donors. Derivatives with electron-withdrawing groups on the phenyl ring may enhance antibacterial potency .
- Meta-Analysis : Pool data from analogs (e.g., pyrazine-carboxamido variants) to identify conserved pharmacophores. Use PCA (principal component analysis) to cluster activity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
